2-Methylpropylboronic acid

説明

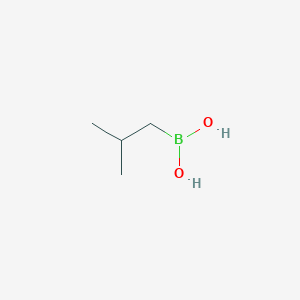

Structure

2D Structure

特性

IUPAC Name |

2-methylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370282 | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84110-40-7 | |

| Record name | 2-Methylpropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYLBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reaction Mechanisms and Catalysis Involving Isobutylboronic Acid

C-H Borylation Reactions with Isobutylboronic Acid Reagents

C-H borylation reactions are powerful synthetic tools that enable the direct functionalization of carbon-hydrogen bonds to form carbon-boron bonds, bypassing the need for pre-functionalized organic compounds. fishersci.ca These reactions often employ transition metal catalysts, such as iridium or rhodium complexes.

Isobutylboronic acid, or its derivatives, can be involved in C-H borylation reactions either as a product or as a reagent. For instance, isobutylboronic acid is listed as a reactant in the synthesis of polyborylalkanes via iridium-catalyzed C-H borylation. fishersci.fi This highlights its utility as a source of the isobutyl group for direct borylation processes, contributing to the streamlined synthesis of organoboron compounds. The mild conditions of borylation reactions allow for the preparation of boronates that may not be accessible through other methods.

Lewis Acid Catalysis by Boronic Acid Derivatives

Boronic acids, including isobutylboronic acid, are recognized as versatile Lewis acids in organic chemistry due to the presence of an empty p-orbital on the boron atom oaepublish.commdpi.com. This electron-deficient center enables them to accept electron pairs from Lewis bases, thereby activating various substrates for chemical transformations oaepublish.comacs.orgyoutube.com. The Lewis acidity of boronic acids is a fundamental property that underpins their utility in a wide array of catalytic applications, particularly in transition metal-free reactions oaepublish.com.

Mechanism of Lewis Acid Catalysis

The catalytic activity of boronic acids typically exploits their ability to form reversible covalent bonds with oxygen-containing functional groups, such as hydroxyl and carboxyl groups acs.orgnih.gov. This interaction leads to the activation of the substrate, making it more susceptible to nucleophilic attack or other subsequent reactions acs.org.

A common mechanistic pathway involves the complexation of a carboxylic acid with a boronic acid to form an acyloxyboronic acid intermediate nih.gov. This intermediate enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as esterification and amidation nih.govresearchgate.net. Theoretical investigations have supported the facile formation of such acyloxyboronic acid intermediates under mild conditions nih.gov.

In general Lewis acid catalysis, the catalyst coordinates to an electrophilic reactant, often introducing a positive charge within the substrate and increasing its electron-accepting ability (electrophilicity) youtube.com. This coordination lowers the activation energy of subsequent elementary steps, thereby accelerating the reaction youtube.com. After the reaction, the Lewis acid must dissociate from the product to regenerate the catalyst and restart the catalytic cycle youtube.com.

Applications and Detailed Research Findings

Boronic acid derivatives have found broad application as catalysts for various organic transformations, including but not limited to:

Dehydration Reactions: Boronic acids are effective catalysts for dehydration processes, such as the direct condensation of carboxylic acids with amines to form amides nih.govresearchgate.net. This method is particularly valuable for its atom-efficiency and ability to tolerate acid-labile functional groups researchgate.net.

Carbonyl Condensation and Acylation: Lewis acid activation of carbonyl groups by boronic acids can dramatically accelerate reactions like oxime formation nih.gov. The mechanism often involves the formation of a covalent Lewis acid-base complex that activates the electrophile nih.gov.

Cycloaddition Reactions: Boronic acids promote cycloaddition reactions through both Lewis-acid activation of reactants and hydrogen bond-mediated reaction templating, which can lead to selective reactivity acs.orgnih.gov.

C-H Activation and Borylation: Highly electron-deficient boron Lewis acids are being explored for the catalytic borylation, silylation, and functionalization of hydrocarbons, challenging traditional transition-metal complexes oaepublish.com. Bifunctional boron catalysts and frustrated Lewis pairs, often based on strong and bulky boron Lewis acids, are increasingly used for transition metal-free C-H bond activations and borylations oaepublish.commdpi.com.

Asymmetric Catalysis: Chiral boron Lewis acids derived from dienes have been successfully employed in asymmetric metal-free hydrogenations and hydrosilylations, yielding products with high enantioselectivities mdpi.com.

While specific detailed research findings directly on isobutylboronic acid's catalytic performance in all these areas are not extensively highlighted in the provided snippets, the general principles and mechanisms of Lewis acid catalysis by boronic acids apply. Isobutylboronic acid, as a representative alkylboronic acid, exhibits the inherent Lewis acidic properties of the boron center, making it capable of participating in and catalyzing similar reactions. Its specific steric and electronic properties (due to the isobutyl group) would influence its reactivity and selectivity in different catalytic systems, making it a subject of specific research interest within the broader field of boronic acid catalysis.

Factors Influencing Lewis Acidity

The Lewis acidity of boronic acids can be influenced by various structural factors, including the electronic and steric properties of substituents attached to the boron atom d-nb.infonih.govacs.org. Electron-withdrawing groups (EWGs) generally increase the Lewis acidity by making the boron center more electron-deficient, while electron-donating groups (EDGs) can decrease it d-nb.info. However, the relationship is complex; for instance, studies on 2,6-diarylphenylboronic acids showed that the Lewis acidity remained largely unchanged upon the introduction of EWG/EDG at distant positions of flanking aromatic rings, with polar-π interactions and solvation effects playing a significant role in stabilizing boronic acids and their boronate forms d-nb.infonih.gov.

The "effective Lewis acidity" of boronic acids can be evaluated by their effect on a Lewis base molecule mdpi.com. This property is crucial for designing and developing efficient boronic acid-based catalysts nih.gov.

Table 1: Representative pKa Values for Selected Phenylboronic Acids and Related Compounds

| Compound Class | Substituent (para-position) | pKa (aqueous solution) | Reference |

| Phenylboronic acid | H | ~8.8 - 9.1 | mdpi.com |

| 2,6-Diarylphenylboronic acid | OMe | ~12.36 | d-nb.info |

| 2,6-Diarylphenylboronic acid | CF3 | ~12.49 | d-nb.info |

| Benzoic acid | H | ~4.2 | mdpi.com |

Note: The pKa values for boronic acids reflect the equilibrium between the trigonal Lewis acidic form and the tetrahedral boronate form in aqueous solution nih.govmdpi.com. The Lewis acidity is related to the stability of the boronate form.

Applications of Isobutylboronic Acid in Pharmaceutical Chemistry and Drug Design

Development of Proteasome Inhibitors

Proteasome inhibitors represent a crucial class of anti-cancer drugs, primarily used in the treatment of multiple myeloma and mantle cell lymphoma. Isobutylboronic acid plays a pivotal role in the synthesis and design of several compounds within this category.

The boronic acid moiety is a key structural feature in the design of dipeptidyl proteasome inhibitors, enabling their interaction with the proteasome's active site guidetopharmacology.org. A series of novel dipeptidyl boronic acid compounds have been designed and synthesized, and subsequently evaluated for their inhibitory activity against the β5 subunit of the 20S proteasome rsc.orgnih.govnih.gov. These compounds have demonstrated high inhibitory activities, with several exhibiting IC50 values below 10 nM against the β5 subunit rsc.orgnih.gov. Research has explored the impact of various structural modifications, including the incorporation of aliphatic groups at the R1 position, to understand the structure-activity relationships (SAR) of these inhibitors nih.govgenscript.com. For instance, one novel inhibitor, compound 5c, showed an IC50 of 8.21 nM against chymotrypsin-like (CT-L) activity and inhibited multiple myeloma cell proliferations (RPMI8226, U266B, ARH77) with IC50 values ranging from 6.75 to 9.99 nM nih.govgenscript.com.

Table 1: Inhibitory Activity of Selected Dipeptidyl Boronic Acid Proteasome Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Compound 22 | β5 subunit of human proteasome | 4.82 | nih.gov |

| Compound 5c | CT-L activity | 8.21 | nih.govgenscript.com |

| Compound 5c | RPMI8226 (MM cells) | 8.99 | nih.govgenscript.com |

| Compound 5c | U266B (MM cells) | 6.75 | nih.govgenscript.com |

| Compound 5c | ARH77 (MM cells) | 9.10 | nih.govgenscript.com |

Boronic acid-containing compounds, such as bortezomib (B1684674), function as reversible inhibitors of the 26S proteasome tum.demims.com. The mechanism of inhibition involves the boron atom forming a reversible covalent bond with the catalytic threonine residue (Thr1) located in the active site of the proteasome's β subunits, particularly the β5 active site tum.deguidetopharmacology.orgresearchgate.net. This interaction mimics the tetrahedral transition state intermediate that forms during the hydrolysis of peptide bonds by the proteasome's catalytic machinery researchgate.netnih.gov. By forming this stable, yet reversible, complex, boronic acid inhibitors effectively block the proteasome's chymotrypsin-like activity, disrupting cellular protein homeostasis and leading to cell cycle arrest and apoptosis in cancer cells tum.demims.com.

Design and Synthesis of Dipeptidyl Boronic Acid Proteasome Inhibitors

Antimicrobial and Anti-inflammatory Research

Beyond their role in cancer therapy, boronic acids, including those structurally related to isobutylboronic acid, have shown promise in antimicrobial and anti-inflammatory research.

Boronic acids are recognized as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing their characteristic β-lactam ring nih.govmdpi.com. Boronic acids, particularly boronic acid transition state inhibitors (BATSIs), inhibit serine β-lactamases (Classes A and C) by forming a reversible, dative covalent bond with the catalytic serine residue in the enzyme's active site nih.govfrontiersin.org. This interaction mimics the tetrahedral intermediate formed during β-lactam hydrolysis, thereby preventing the enzyme from inactivating the antibiotic nih.gov. Isobutylboronic acid itself has been employed in the final deprotection step during the synthesis of certain β-lactamase inhibitors, highlighting its utility as a synthetic reagent in this field mdpi.comnih.gov. Specific boronic acid derivatives have demonstrated potent inhibitory activity against various β-lactamases, including PDC-3 and AmpC, with some exhibiting Ki values in the nanomolar range frontiersin.org.

While direct research specifically on isobutylboronic acid's modulation of proinflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) is not explicitly detailed, the broader class of boron compounds and proteasome inhibitors (which include boronic acids) have demonstrated anti-inflammatory effects. Boron compounds, in general, are recognized for their ability to modulate inflammation researchgate.net. For instance, boric acid, an inorganic boron compound, has been shown to significantly decrease TNF-α levels in studies cellmolbiol.org. Proteasome inhibitors, like MG132, have been observed to modulate the production and expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 researchgate.net. These inhibitors can significantly reduce the secretion of these cytokines by inhibiting key transcription factors involved in inflammatory responses, such as NF-κB researchgate.netjacc.org. The modulation of IL-2 by isobutylboronic acid or related boronic acids is not specifically detailed in the provided research findings.

Role of Isobutylboronic Acid in Advanced Materials Science

Synthesis of Boron-Containing Polymers

Isobutylboronic acid, along with other boronic acids, serves as a crucial component in the synthesis of boron-containing polymers. These polymers are increasingly important in various fields. For instance, boronic acid-containing polymers act as versatile building blocks for functional nanostructured materials. dergipark.org.tr The synthesis of such polymers often involves the reaction of boronic acids with various diols to form boronate esters, which can then be incorporated into polymer structures. dergipark.org.tr While general methods for synthesizing boronic acid-containing polymers are established, Isobutylboronic acid itself has been specifically mentioned as a reactant in the preparation of complex molecules, including intermediates for pharmaceuticals like bortezomib (B1684674), which is a boronic acid-based drug. mdpi.comnih.gov The Matteson homologation is a synthetic approach used to obtain α-aminoboronic acid derivatives, which can then be integrated into peptidyl boronates or boronic acids. nih.govmdpi.com

Fabrication of Materials with Tailored Properties

Boronic acid derivatives, including Isobutylboronic acid, are employed in materials science for the fabrication of functional materials with precisely tailored properties. boronmolecular.com The unique feature of boronic acids to form stable complexes with diols expands their utility in diverse fields. chemimpex.com These tailored materials find applications in areas such as electronics, optics, and energy storage, benefiting from the specific interactions and reversible binding capabilities imparted by the boronic acid moiety. boronmolecular.com

Development of Sensor Technologies

Boronic acids are extensively utilized as recognition motifs in the development of various sensor technologies for chemo/biosensing, as well as for the enrichment and separation of diol-containing biomolecules. electrochemsci.org Isobutylboronic acid, possessing this characteristic functional group, contributes to the broader applications of boronic acids in sensing.

The fundamental principle behind the use of boronic acids in sensing applications is their ability to form reversible covalent bonds with 1,2- or 1,3-diols. This interaction leads to the generation of five- or six-membered cyclic complexes, known as boronate esters. electrochemsci.orgresearchgate.netresearchgate.net This reversible binding mechanism offers a sensitive and selective method for detecting various analytes. boronmolecular.com The incorporation of multiple boronic acid groups into sensor designs can lead to increased binding affinity for target saccharides, enhancing sensor performance. acs.org This reversible interaction allows for dynamic sensing and release, which is critical for continuous monitoring applications.

Boronic acid-based sensors are particularly effective for monitoring biomolecules that contain diol functionalities.

Dopamine (B1211576): Boronic acid functionalized electrodes have been developed for the detection of dopamine, leveraging the formation of boronate esters. electrochemsci.org For instance, phenylboronic acid can form stable boronate ester bonds with dopamine, and the resulting complex is utilized in electrochemical or electronic sensors for dopamine detection. electrochemsci.org Poly(aniline boronic acid) has also been reported as a polymer-based dopamine sensor. mdpi.comelectrochemsci.org

Glycoproteins: Boronic acids can covalently react with the cis-diols present in the oligosaccharide chains of glycoproteins, forming stable cyclic esters. mdpi.com This interaction is exploited for the enrichment, chemo/biosensing, and immobilization of glycoproteins. acs.orgmdpi.com For example, immobilized boronic acids have been developed to bind diols on the carbohydrate chains of antibodies, a type of glycoprotein. acs.org Furthermore, ferrocenylboronic acid-based systems have been employed as electrochemical sensing redox probes to directly measure changes in electrochemical response upon binding to diols from glycoproteins. electrochemsci.orgacs.org Advanced strategies, such as the use of boronic acid-functionalized molecularly imprinted silica (B1680970) nanoparticles with polydopamine coating, have been developed for the selective isolation and enrichment of trace glycoproteins from complex samples like human serum. rsc.org

Analytical Methodologies for Isobutylboronic Acid Purity and Characterization in Research

Chromatographic Techniques for Analysis

Chromatographic techniques, including both gas chromatography (GC) and liquid chromatography (LC), are instrumental in the analysis of isobutylboronic acid. While both methods offer distinct advantages, the inherent characteristics of boronic acids, such as a potential lack of strong chromophores, poor ionization, and instability in aqueous solutions, can present analytical challenges for certain techniques like high-performance liquid chromatography (HPLC) or LC-mass spectrometry (LC-MS). Despite these challenges, synthetic chemists frequently leverage GC and GC-MS for monitoring reactions involving boronic compounds.

Gas Chromatography (GC) for Residual Solvent Determination

Gas chromatography, particularly static headspace gas chromatography (SHS-GC), is a widely adopted and effective method for the determination of residual solvents in pharmaceutical substances. Isobutylboronic acid, being a volatile and reactive compound, has a tendency to transition into the gas phase, which can lead to the deterioration of chromatographic columns during headspace analysis. fishersci.fifishersci.ie This issue necessitates specific considerations to maintain column integrity and ensure accurate analytical results. The determination of residual solvents in isobutylboronic acid is critical, especially given its role in the synthesis of active pharmaceutical ingredients. fishersci.fi

To counteract the detrimental effects of isobutylboronic acid on GC columns, a technique known as masking derivatization has been developed and successfully implemented. fishersci.fifishersci.ie This approach involves the conversion of isobutylboronic acid into a stable, nonvolatile derivative, thereby preventing its passage into the gas phase in its reactive form and protecting the GC column from deterioration. fishersci.fifishersci.ie

A notable example of this technique involves derivatization with 1,8-diaminonaphthalene (B57835) (DAN). fishersci.fifishersci.ie This specific derivatization allows for a straightforward conversion of isobutylboronic acid, ensuring the stability of the derivative during the GC analysis. fishersci.fifishersci.ie The method has undergone successful validation in accordance with the guidelines set forth by the International Committee for Harmonization (ICH Q3C (R6) Guideline for Residual Solvents) and international pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). fishersci.fi This validation confirms its suitability and reliability for routine application in industrial settings, ensuring the system's stability and the quality of the analytical data. fishersci.fi

Liquid Chromatography (LC) for Compound Analysis

Liquid chromatography techniques are also applicable for the analysis of isobutylboronic acid. While boronic acids can pose challenges for LC due to their poor ionization characteristics and potential instability in aqueous conditions, advancements in LC methodologies have addressed these limitations.

Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) methods have been developed for the high-throughput analysis of a wide range of boronic acids, including those found in industrial samples. These advanced LC methods offer significant advantages, such as rapid run times (e.g., as short as one minute) and the elimination of the need for sample pre-treatment or pre-derivatization, which are often required to prevent the dehydration of boronic acids. Optimization of UPLC-MS parameters is crucial to minimize the formation of undesirable species like boroxine, solvent adducts, and dimer ions, which can complicate the analytical interpretation.

Validation studies for such LC methods, applied to various boronic acids, have demonstrated robust performance characteristics. These include high recovery values, typically ranging from 97.1% to 105.7%, and excellent precision, with relative standard deviations (RSD) generally below 2.0%. Linearity, based on UV response, has been reported with R² values of 0.98. The method's sensitivity is indicated by reported limits of detection (LOD) of 0.1 μg and limits of quantitation (LOQ) of 1.0 μg for the majority of boronic acids. These performance metrics highlight the utility of LC in the comprehensive analysis of isobutylboronic acid and related compounds.

Environmental Chemistry Applications of Isobutylboronic Acid

Detection and Removal of Environmental Pollutants

Isobutylboronic acid is utilized in the detection and removal of pollutants due to its ability to form stable complexes with various contaminants chemimpex.com. The underlying principle for detection often involves the selective binding of boronic acids to specific analytes, leading to a measurable change, such as in fluorescence or electrochemical properties.

In the realm of detection, Isobutylboronic acid, as a biochemical reagent, has been identified for its potential in biomarker analysis. This includes the analysis of exposure to environmental pollutants such as styrene (B11656) and 1,3-butadiene, where it can be used in life science-related research to identify or quantify the presence of these compounds or their metabolites . While specific quantitative data for Isobutylboronic acid in the direct detection of these pollutants is not extensively detailed in current literature, the general principle involves the boronic acid moiety interacting with functional groups on the target molecules or their biomarkers.

The removal of pollutants often relies on the formation of stable complexes or adducts that facilitate separation from the environmental matrix. Boronic acid-functionalized materials, though not always specifically Isobutylboronic acid, have demonstrated efficacy in this area. For instance, hydrogels functionalized with other boronic acid derivatives, such as 2-aminophenylboronic acid, have been shown to efficiently remove organic dyes and heavy metal ions from model wastewater through adsorption researchgate.net. This highlights the broader potential of boronic acid chemistry for developing sorbent materials capable of sequestering diverse environmental contaminants.

Applications in Water Treatment Processes

Isobutylboronic acid finds utility in water treatment processes, primarily attributed to its capacity to form stable complexes with various contaminants present in aqueous environments chemimpex.com. This complexation can be exploited for the sequestration or transformation of undesirable substances.

A notable application of Isobutylboronic acid in environmental engineering, which can be categorized under water treatment processes, is its role as a synergist for kinetic hydrate (B1144303) inhibitors (KHIs). In the oil and gas industry, gas hydrates can form in pipelines, posing significant operational and environmental challenges. KHIs, such as Poly(N-vinylcaprolactam) (PVCap), are used to prevent or delay the formation of these hydrates in water-containing systems. Research has demonstrated that Isobutylboronic acid can significantly enhance the performance of such inhibitors.

For example, studies have shown that the addition of Isobutylboronic acid can lower the average onset temperature of hydrate formation (To), indicating improved inhibition efficiency. When 5000 ppm of Isobutylboronic acid was added to a solution containing 2500 ppm of PVCap, the average To value in stirred cell crystallization (SCC) tests decreased from 10.4 °C to 6.4 °C acs.org. This synergistic effect is attributed to the hydrate-philic nature of boronic acids, which allows them to interact strongly with hydrate surfaces, thereby enhancing the KHI's ability to prevent hydrate growth acs.org. The branching of the alkyl group in Isobutylboronic acid is believed to contribute to better van der Waals interactions with hydrate cage structures, further improving its synergistic performance acs.org.

The following table summarizes the research finding on Isobutylboronic Acid as a synergist for kinetic hydrate inhibitors:

| KHI System | Isobutylboronic Acid Concentration (ppm) | PVCap Concentration (ppm) | Average Onset Temperature (To) (°C) | Reference |

| PVCap + Isobutylboronic Acid (Synergist) | 5000 | 2500 | 6.4 | acs.org |

| PVCap (Control) | 0 | 2500 | 10.4 | acs.org |

This application demonstrates Isobutylboronic acid's role in mitigating environmental and operational issues related to water systems in industrial settings.

Concluding Remarks and Future Research Trajectories

Unexplored Synthetic Avenues for Isobutylboronic Acid

Current synthetic routes for isobutylboronic acid, while effective, often face challenges such as strict reaction conditions, operational difficulties, and suboptimal yields google.com. Future research could focus on developing more efficient and scalable synthetic methodologies. One promising avenue involves exploring greener synthetic approaches, such as mechanochemistry, which allows for solvent-free reactions for the formation of boronic acid esters from boronic acids . This environmentally benign method could be adapted or further developed for the direct synthesis or derivatization of isobutylboronic acid, reducing waste and energy consumption .

Another emerging area is biocatalysis. Engineered enzymes with boronic acid at their reactive centers are being developed, offering a more sustainable alternative to traditional chemical reactions by operating at lower temperatures and without toxic solvents techexplorist.com. This enzymatic approach could revolutionize the synthesis of boronic acids, including isobutylboronic acid, by providing highly selective and environmentally friendly pathways techexplorist.com. Furthermore, research into novel C-H borylation methods or other direct functionalization strategies that bypass multi-step Grignard-type reactions could offer more atom-economical routes to isobutylboronic acid sigmaaldrich.com.

Prospective Developments in Pharmaceutical and Biomedical Fields

The role of isobutylboronic acid as a key intermediate in the synthesis of proteasome inhibitors like Bortezomib (B1684674) highlights its importance in oncology mdpi.comgoogle.comsci-hub.senih.govscience.gov. Future research will likely focus on leveraging its unique reactivity to design and synthesize novel boronic acid-containing drug candidates with improved pharmacokinetic profiles and reduced off-target effects mdpi.com. This includes developing new sulfonamide boronic acids as "cross-class" inhibitors of β-lactamases to combat antibiotic resistance, with efforts to enhance their stability and ability to permeate bacterial membranes mdpi.com.

Beyond direct drug development, isobutylboronic acid chemistry is being explored in advanced drug delivery systems. For instance, incorporating boronic acid prodrugs into nanoparticles, such as liposomes, can improve therapeutic indices by enhancing tumor targeting and reducing systemic toxicities, particularly in treatments for multiple myeloma science.gov. The stability of boronic ester bonds, often screened using isobutylboronic acid, is crucial for such applications science.gov. The ability of boronic acids to interact reversibly with biomolecules like saccharides and amino acids also opens doors for their use in targeted drug delivery and diagnostic probes for specific biological markers boronmolecular.comacs.org.

Emerging Applications in Advanced Materials and Sensing

Isobutylboronic acid's utility in materials science, particularly in boron-containing polymers for electronics and coatings, is expected to expand chemimpex.comsigmaaldrich.com. Future research may focus on designing polymers with tailored properties through precise control over the incorporation and arrangement of isobutylboronic acid units, leading to materials with enhanced conductivity, optical properties, or responsiveness to external stimuli.

In sensing, the reversible binding of boronic acids to diols and saccharides positions them for significant advancements. Future work could involve developing more sensitive and selective sensors for a wider range of analytes, including complex biological molecules and environmental pollutants chemimpex.comboronmolecular.comacs.org. This might include integrating isobutylboronic acid into novel nanomaterials or optical platforms to create highly responsive and miniaturized sensing devices. Its demonstrated synergistic effect in kinetic hydrate (B1144303) inhibitors also suggests further exploration in the development of advanced materials for energy applications, such as improving flow assurance in oil and gas pipelines acs.org.

Sustainability and Green Chemistry in Isobutylboronic Acid Research

The principles of green chemistry are increasingly vital in chemical research and manufacturing. Isobutylboronic acid research is poised to contribute to this shift by focusing on more sustainable synthetic routes and applications boronmolecular.comgoogle.com. The development of methods that utilize low-cost, readily available raw materials and minimize the generation of waste, such as the reduction of "three wastes" (waste gas, waste water, and waste residue) in its production, aligns with green chemistry ideals google.com.

Further research into solvent-free reactions, such as mechanochemistry for boronic ester synthesis, offers a path to reduce reliance on hazardous organic solvents . The adoption of enzymatic synthesis, as highlighted by recent advancements in creating new-to-nature enzymes with boronic acid at their reactive centers, represents a highly sustainable and environmentally friendly approach to producing organic compounds, including boronic acids techexplorist.com. This focus on biocatalysis and other inherently greener synthetic methods will be crucial for the sustainable future of isobutylboronic acid production and its integration into a circular economy, mirroring the broader trend towards biobased chemicals in the industry techexplorist.commarketresearchintellect.com.

Q & A

Q. What are the common synthetic routes for Isobutylboronic Acid, and how are intermediates characterized?

Isobutylboronic Acid is typically synthesized via transesterification reactions or deprotection of boronic esters. For example, in the synthesis of Bortezomib, it is used to deprotect boronic esters under acidic conditions . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C NMR) to confirm boron hybridization and structural integrity. Purity is assessed via neutralization titration (97.0–121.5% range) and melting point analysis (104°C) .

Q. What methodologies ensure purity during Isobutylboronic Acid synthesis?

Recrystallization in methanol or acetonitrile/hexane mixtures is effective for purification. Contaminants like anhydrides are minimized by optimizing reaction stoichiometry and temperature. For instance, transesterification with diethanolamine forms stable ionic intermediates, improving purity through subsequent acidic hydrolysis . Titration and spectroscopic methods are critical for quality control .

Q. How is Isobutylboronic Acid utilized in Suzuki-Miyaura coupling reactions?

As a boronic acid derivative, it facilitates cross-coupling with aryl halides in the presence of palladium catalysts. Reaction conditions (e.g., base selection, solvent polarity) are optimized to avoid protodeboronation. Methanol/THF mixtures are common solvents due to its solubility profile .

Advanced Research Questions

Q. How can functional group incompatibilities during boronic ester deprotection be mitigated?

Strong Lewis acids (e.g., BCl₃) used in deprotection may degrade benzyl ethers or methoxy groups. Alternative methods include:

Q. How do contradictory data on catalytic efficiency in boronic acid reactions arise, and how should they be analyzed?

Discrepancies often stem from solvent polarity, catalyst loading, or competing side reactions (e.g., homocoupling). Researchers should:

Q. What strategies improve the stability of Isobutylboronic Acid in pro-drug formulations?

Stability challenges arise from hydrolysis and anhydride formation. Approaches include:

- Encapsulation in diethanolamine-derived bicyclic structures to shield the boronic acid group .

- Lyophilization under inert atmospheres to prevent moisture-induced degradation .

- Co-crystallization with stabilizing agents (e.g., ascorbic acid) to enhance shelf life .

Methodological Recommendations

- Synthesis Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) and provide NMR/titration data in supplementary materials .

- Safety Protocols : Use gloves/eye protection (P280/P305) due to skin/eye irritation risks (H315/H319) .

- Data Reporting : Align with journal guidelines (e.g., Beilstein Journal) to avoid redundant data in tables/figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。